molecular formula C9H13NO2S B053860 3-(Propan-2-yl)benzene-1-sulfonamide CAS No. 123045-56-7

3-(Propan-2-yl)benzene-1-sulfonamide

Cat. No. B053860
M. Wt: 199.27 g/mol
InChI Key: BNWXZHIYRPWHDT-UHFFFAOYSA-N
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Description

Sulfonamides are a class of organic compounds featuring a sulfonamide group, connected to an aryl or alkyl group. They play a significant role in various chemical and pharmaceutical applications due to their unique chemical and physical properties.

Synthesis Analysis

Sulfonamide compounds, including derivatives similar to "3-(Propan-2-yl)benzene-1-sulfonamide," are typically synthesized through the reaction of sulfonyl chlorides with amines. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, demonstrating a common approach to sulfonamide synthesis (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Molecular Structure Analysis

The molecular structure of sulfonamides can be characterized by various spectroscopic methods. Density Functional Theory (DFT) calculations, along with FTIR, NMR, and X-ray diffraction analyses, are commonly used to determine their molecular geometry, vibrational frequencies, and atomic charges. For example, DFT studies have provided insight into the stability and charge transfer within sulfonamide molecules, highlighting their molecular electrostatic potential and frontier molecular orbitals (Sarojini et al., 2012).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques

    A variety of techniques have been employed to synthesize different sulfonamide derivatives, demonstrating the versatility and broad application of these compounds in scientific research. For instance, 1-(trifluoromethylsulfonamido)propan-2-yl benzoates were synthesized through the activation of the oxazoline ring by triflic anhydride, with their structure characterized by various spectroscopy methods (Gómez-García et al., 2017). Similarly, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was synthesized and characterized using different techniques including FTIR, NMR, and X-ray diffraction, with its structure and vibrational frequencies further analyzed using Density Functional Theory (DFT) (Sarojini et al., 2012).

  • Structural Insights and Tautomerism

    Studies have shown interesting structural properties and tautomerism in sulfonamide derivatives. For instance, sulfonamide-1,2,4-triazine derivatives exhibit sulfonamide-sulfonimide tautomerism, a phenomenon that was confirmed by spectroscopic, X-ray diffraction, and theoretical calculation methods (Branowska et al., 2022).

Biological Activities and Molecular Interactions

  • Antimicrobial Activities

    Certain sulfonamide derivatives have demonstrated significant antimicrobial and antifungal activities. For example, novel functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups showed high activity against a variety of bacteria and fungi (Fadda et al., 2016).

  • Molecular Docking and Computational Studies

    Computational and molecular docking studies have provided insights into the potential therapeutic applications of sulfonamide derivatives. For instance, studies on methyl (2E)-2-{[N-(2-formylphenyl)-4-methyl benzene sulfonamido] methyl}-3-(naphthalen-1-yl) prop-2-enoate (MFMNPE) not only revealed its antimicrobial activity but also its potential as a 1KE4 inhibitor, as evidenced by molecular docking studies (Vetrivelan, 2019).

  • Interactions with Biomolecules

    The interaction of synthesized heterocyclic benzene sulfonamide compounds with hemoglobin was studied to understand their potential use in various toxicological and therapeutic processes. This interaction was analyzed through multiple techniques, demonstrating the complex interplay between these compounds and biological molecules (Naeeminejad et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for 3-(Propan-2-yl)benzene-1-sulfonamide are not mentioned in the retrieved sources, sulfonamides in general continue to be a topic of research due to their antibacterial properties .

properties

IUPAC Name

3-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7(2)8-4-3-5-9(6-8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWXZHIYRPWHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632225
Record name 3-(Propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propan-2-yl)benzene-1-sulfonamide

CAS RN

123045-56-7
Record name 3-(Propan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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